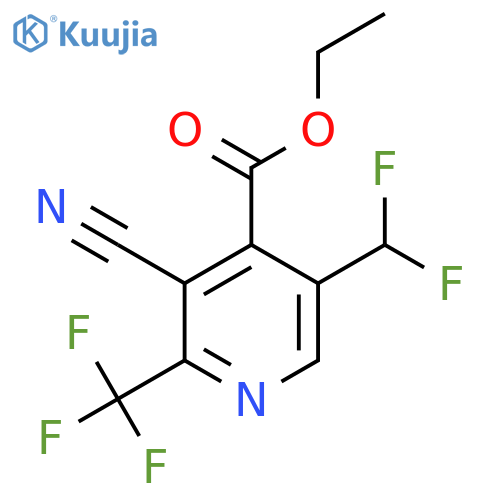Cas no 1805984-39-7 (Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate)

1805984-39-7 structure
商品名:Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
CAS番号:1805984-39-7
MF:C11H7F5N2O2
メガワット:294.177500009537
CID:4881221
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate
-
- インチ: 1S/C11H7F5N2O2/c1-2-20-10(19)7-5(3-17)8(11(14,15)16)18-4-6(7)9(12)13/h4,9H,2H2,1H3
- InChIKey: MNITVXXAOSPKLJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(F)(F)F)C(C#N)=C1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 403
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2.3
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037053-500mg |
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate |
1805984-39-7 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
| Alichem | A029037053-250mg |
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate |
1805984-39-7 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029037053-1g |
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate |
1805984-39-7 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
1805984-39-7 (Ethyl 3-cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate) 関連製品
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
